![molecular formula C19H14F4 B12515338 5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene CAS No. 797047-73-5](/img/structure/B12515338.png)
5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene is a complex organic compound characterized by the presence of multiple functional groups, including alkenyl, ethynyl, and difluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be added using a difluoromethylation reagent under radical conditions.
Alkenyl Group Addition: The alkenyl group can be introduced via a Heck reaction, where an alkene reacts with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkenyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the ethynyl group, converting it to an alkene or alkane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the ethynyl group.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products
Oxidation: Epoxides and diols.
Reduction: Alkenes and alkanes.
Substitution: Nitro and halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
The compound’s structural features make it a candidate for biological studies, particularly in the development of new pharmaceuticals. Its difluoromethyl group is known to enhance metabolic stability and bioavailability, which are desirable properties in drug design.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. The presence of the difluoromethyl group can improve the pharmacokinetic properties of drug candidates, making them more effective and longer-lasting.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties can be harnessed to create materials with specific characteristics, such as increased durability or enhanced performance.
作用機序
The mechanism of action of 5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene involves its interaction with molecular targets through its functional groups. The difluoromethyl group can participate in hydrogen bonding and dipole interactions, while the ethynyl and alkenyl groups can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
5-(But-3-en-1-yl)-2-{[4-(trifluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-(But-3-en-1-yl)-2-{[4-(methyl)phenyl]ethynyl}-1,3-difluorobenzene: Similar structure but with a methyl group instead of a difluoromethyl group.
5-(But-3-en-1-yl)-2-{[4-(fluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene: Similar structure but with a fluoromethyl group instead of a difluoromethyl group.
Uniqueness
The uniqueness of 5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene lies in its combination of functional groups, which confer distinct chemical and biological properties. The difluoromethyl group, in particular, enhances the compound’s metabolic stability and bioavailability, making it a valuable candidate for various applications.
特性
CAS番号 |
797047-73-5 |
|---|---|
分子式 |
C19H14F4 |
分子量 |
318.3 g/mol |
IUPAC名 |
5-but-3-enyl-2-[2-[4-(difluoromethyl)phenyl]ethynyl]-1,3-difluorobenzene |
InChI |
InChI=1S/C19H14F4/c1-2-3-4-14-11-17(20)16(18(21)12-14)10-7-13-5-8-15(9-6-13)19(22)23/h2,5-6,8-9,11-12,19H,1,3-4H2 |
InChIキー |
DRLNVMIJIURGHR-UHFFFAOYSA-N |
正規SMILES |
C=CCCC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro-](/img/structure/B12515261.png)
![2,2-Bis[(quinolin-2-yl)methyl]propane-1,3-diol](/img/structure/B12515274.png)
![2-{[(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12515284.png)

![3-Amino-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12515301.png)
![(1R,2S,5S)-3-((S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12515306.png)
![tert-butyl N-[2-(4-nitrophenyl)-1-(oxiran-2-yl)ethyl]carbamate](/img/structure/B12515318.png)
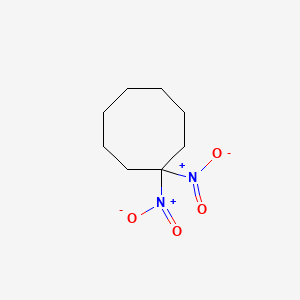
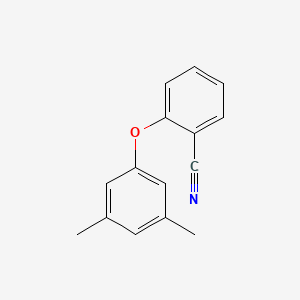
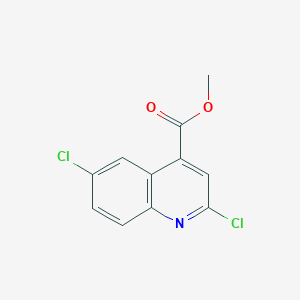
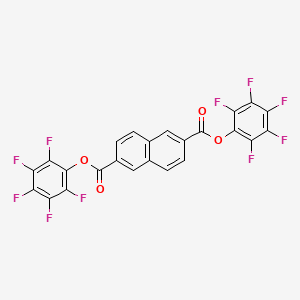
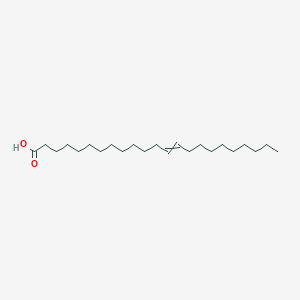
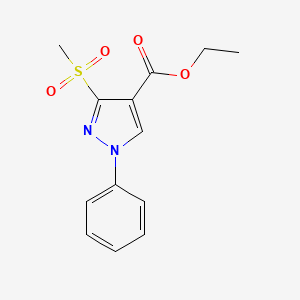
![8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12515360.png)
